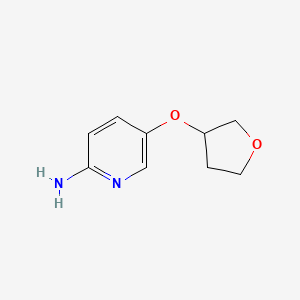
2-Amino-5-(tetrahydrofuran-3-yloxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(tetrahydrofuran-3-yloxy)pyridine is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol . This compound is characterized by the presence of an amino group at the second position and a tetrahydrofuran-3-yloxy group at the fifth position on a pyridine ring. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
The synthesis of 2-Amino-5-(tetrahydrofuran-3-yloxy)pyridine involves several steps. One common method includes the reaction of 2-amino-5-bromopyridine with tetrahydrofuran-3-ol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Amino-5-(tetrahydrofuran-3-yloxy)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
2-Amino-5-(tetrahydrofuran-3-yloxy)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Amino-5-(tetrahydrofuran-3-yloxy)pyridine involves its interaction with specific molecular targets. The amino group and the pyridine ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its binding to enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological outcomes .
Comparison with Similar Compounds
2-Amino-5-(tetrahydrofuran-3-yloxy)pyridine can be compared with other similar compounds, such as:
2-Amino-3-hydroxypyridine: This compound has a hydroxyl group instead of the tetrahydrofuran-3-yloxy group, leading to different chemical and biological properties.
2-Amino-5-methoxypyridine:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity, making it valuable for various research applications.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
5-(oxolan-3-yloxy)pyridin-2-amine |
InChI |
InChI=1S/C9H12N2O2/c10-9-2-1-7(5-11-9)13-8-3-4-12-6-8/h1-2,5,8H,3-4,6H2,(H2,10,11) |
InChI Key |
JLANPWLUEGTYAD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OC2=CN=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B15278192.png)
![5-Isopropyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B15278203.png)
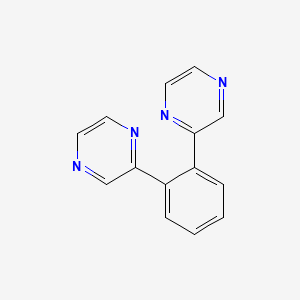
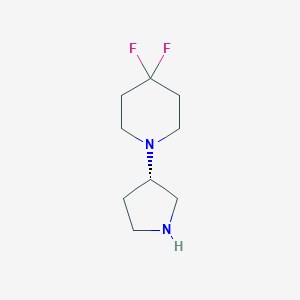
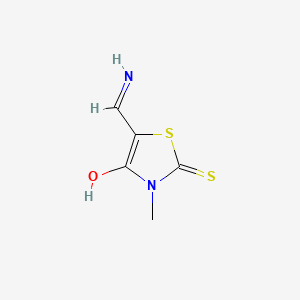
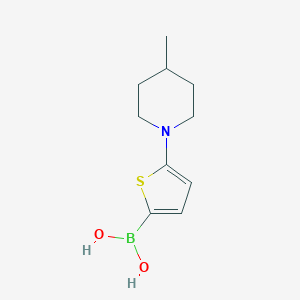
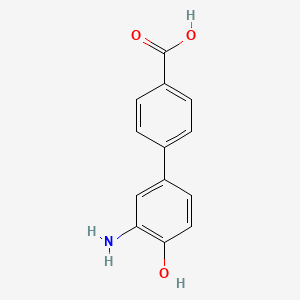

![7-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol](/img/structure/B15278249.png)
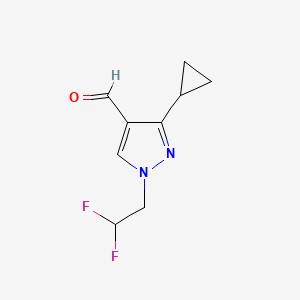
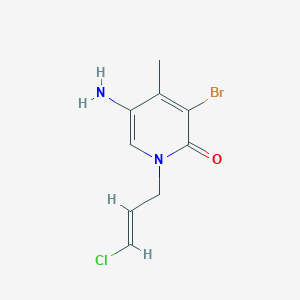
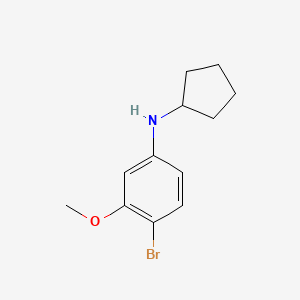
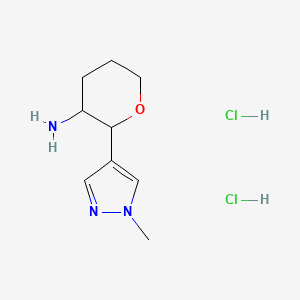
![3-[2-(4-Amino-1H-pyrazol-1-YL)ethyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B15278291.png)
